(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine

Description

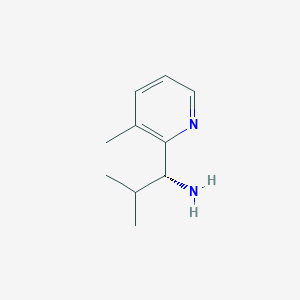

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine is a chiral amine characterized by a 2-pyridyl group substituted with a methyl group at the 3-position, attached to a propylamine backbone with a methyl branch at the second carbon. The compound’s R-configuration at the chiral center is critical for its stereochemical interactions, which may influence its binding affinity to biological targets or its metabolic stability.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3/t9-/m1/s1 |

InChI Key |

UIAXRTSXHFFHTJ-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C(C)C)N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and a suitable chiral amine.

Reaction Steps:

Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or ethanol, and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Alkylation: Utilizing continuous flow reactors to achieve efficient alkylation.

Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer, reducing the need for resolution steps.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of azides or thiols-substituted products.

Scientific Research Applications

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine involves:

Molecular Targets: Binding to specific receptors or enzymes in biological systems.

Pathways: Modulating signaling pathways or metabolic processes, leading to desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Notes:

- logP values are estimated using fragment-based methods (e.g., Hansch-Leo substituent contributions).

- The pyridyl group’s position (2- vs. 3-/4-) and substitution patterns critically influence electronic and steric properties.

Biological Activity

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine is a chiral amine with significant biological activity, particularly in pharmacological applications. This compound has garnered attention due to its potential interactions with biological systems, including neurotransmission and enzyme inhibition. Below, we delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 178.28 g/mol

- Structural Features : Contains a propylamine backbone with a methyl group and a 2-pyridyl moiety, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Neurotransmitter Modulation : The compound may influence neurotransmission pathways by interacting with neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : It has been studied for its inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing signaling cascades associated with various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, although further research is needed to elucidate the specific mechanisms involved.

- Potential Therapeutic Applications : The compound's ability to modulate neurotransmitter systems and inhibit specific enzymes positions it as a candidate for therapeutic applications in conditions such as anxiety, depression, and neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| In Vitro Studies | Demonstrated inhibition of PDEs, leading to increased intracellular cAMP levels, which are crucial for various signaling pathways. |

| Antitumor Research | Indicated potential cytotoxic effects against certain cancer cell lines; however, the exact mechanism remains under investigation. |

| Neuropharmacological Studies | Showed modulation of neurotransmitter release in animal models, suggesting possible applications in treating mood disorders. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.